5-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

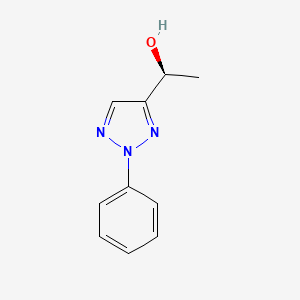

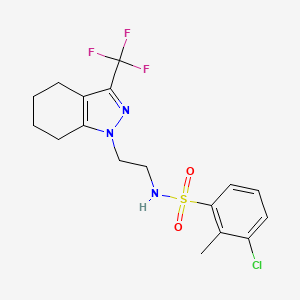

5-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione is a Thalidomide-based cereblon ligand used in the recruitment of CRBN protein . It is a functionalized cereblon ligand for the development of Thalidomide-based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .

Synthesis Analysis

The synthesis of 5-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione involves various methods. One method involves the hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . Another method involves the reaction of phthalic anhydride with 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide .Molecular Structure Analysis

The molecular structure of 5-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione is represented by the InChI code1S/C13H12N2O4/c16-7-3-4-8-9(6-7)13(19)15(12(8)18)10-2-1-5-14-11(10)17/h3-4,6,10,16H,1-2,5H2,(H,14,17) . Chemical Reactions Analysis

The chemical reactions involving 5-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione include peptide coupling reactions due to the presence of an amine group . It is also amenable for linker attachment via reductive amination .Physical And Chemical Properties Analysis

The molecular weight of 5-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione is 260.25 . Other physical and chemical properties like melting point, boiling point, and density are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

5-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione, as part of a broader class of compounds, has been synthesized and evaluated for various applications in scientific research. The compound has been involved in studies focusing on its synthesis, chemical reactivity, and potential applications in chemotherapeutic agents and biological studies.

For instance, novel azaimidoxy compounds, including derivatives of isoindole-1,3-dione, have been synthesized for antimicrobial screenings, indicating potential use as chemotherapeutic agents. These compounds have been established through simple diazotization reactions and evaluated for their antimicrobial activities, suggesting their utility in developing new therapeutics (Jain, Nagda, & Talesara, 2006).

Another study focused on the synthesis of 3-substituted-3-hydroxy-2-oxindole compounds, revealing significant antiproliferative activity in cancer cells. This indicates the potential role of such compounds in anticancer research and therapy development (Nazemi Moghaddam, Jalal, & Zeraatkar, 2017).

Applications in Biological Studies

Research has also explored the role of derivatives of isoindole-1,3-dione in biological applications. One study synthesized a series of 2-hydroxy-1H-isoindolediones as new cytostatic agents, demonstrating their potential in antitumor activity and providing a basis for quantitative structure-activity relationship analysis. This study highlights the importance of electronic and lipophilic parameters in the inhibitory effect of these compounds, indicating their potential use in cancer therapy research (Chan, Lien, & Tokes, 1987).

Photophysical Studies

The photophysical properties of related compounds, like 2-(2-hydroxyphenyl)-6-methylimidazo[4,5-f]isoindole-5,7(1H,6H)-dione, have been studied for their potential applications in fluorescence spectroscopy and as sensors. These studies provide insights into the solvent polarity sensitivity and thermal stability of the dyes, suggesting their applicability in various scientific and technological fields (Deshmukh & Sekar, 2015).

Safety and Hazards

Propiedades

IUPAC Name |

5-hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c16-7-3-4-8-9(6-7)13(19)15(12(8)18)10-2-1-5-14-11(10)17/h3-4,6,10,16H,1-2,5H2,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBVIJWQHLFAMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)N2C(=O)C3=C(C2=O)C=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2722819.png)

![N-(benzo[d]thiazol-5-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2722823.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide hydrochloride](/img/structure/B2722825.png)

![N-phenyl-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2722827.png)

![2-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2722829.png)

![3-{[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]amino}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2722831.png)

![1-[4-({6-Fluoro-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-yl}amino)phenyl]ethanone](/img/structure/B2722835.png)

![4-fluoro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2722837.png)